molecular formula C19H18ClN3O3 B11298151 2-(4-chloro-3-methylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

2-(4-chloro-3-methylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

Cat. No.: B11298151
M. Wt: 371.8 g/mol
InChI Key: ZJEBLOFNEIXWAL-UHFFFAOYSA-N
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Description

2-(4-chloro-3-methylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Oxadiazole Ring Formation: The next step involves the cyclization of the phenoxy intermediate with a nitrile oxide to form the 1,2,4-oxadiazole ring.

    Amidation: The final step involves the reaction of the oxadiazole intermediate with a suitable amine to form the desired propanamide compound.

Industrial production methods may involve optimization of these steps to improve yield and reduce production costs. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained with high purity.

Chemical Reactions Analysis

2-(4-chloro-3-methylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated phenoxy group, using reagents such as sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in biological processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

2-(4-chloro-3-methylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide can be compared with other similar compounds, such as:

    2-(4-chloro-2-methylphenoxy)-3’-(trifluoromethyl)acetanilide: This compound shares a similar phenoxy structure but differs in the presence of a trifluoromethyl group and an acetanilide moiety.

    4-[(4-chloro-3-methylphenoxy)methyl]phenylboronic acid: This compound contains a boronic acid group instead of the oxadiazole ring, leading to different chemical properties and applications.

    Isooctyl (4-chloro-2-methylphenoxy)acetate: This compound is used as a herbicide and has a different functional group arrangement compared to the oxadiazole-containing compound.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C19H18ClN3O3

Molecular Weight

371.8 g/mol

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C19H18ClN3O3/c1-11-5-4-6-14(9-11)18-22-19(23-26-18)21-17(24)13(3)25-15-7-8-16(20)12(2)10-15/h4-10,13H,1-3H3,(H,21,23,24)

InChI Key

ZJEBLOFNEIXWAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=NO2)NC(=O)C(C)OC3=CC(=C(C=C3)Cl)C

Origin of Product

United States

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